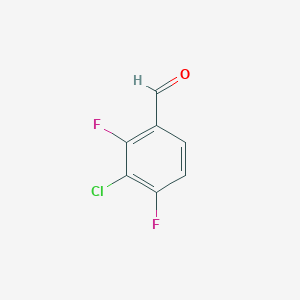

3-Chloro-2,4-difluorobenzaldehyde

Descripción general

Descripción

3-Chloro-2,4-difluorobenzaldehyde is an organic compound with the molecular formula C7H3ClF2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms at the 3rd, 2nd, and 4th positions, respectively. This compound is an important intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Chloro-2,4-difluorobenzaldehyde can be synthesized through various methods. One common method involves the halogenation of 2,4-difluorobenzaldehyde with chlorine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective substitution at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2,4-difluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products

Oxidation: 3-Chloro-2,4-difluorobenzoic acid.

Reduction: 3-Chloro-2,4-difluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C7H3ClF2O

- Molecular Weight : 176.55 g/mol

- SMILES Notation : C1=CC(=C(C(=C1C=O)F)Cl)F

- InChI : InChI=1S/C7H3ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H

Organic Synthesis

3-Chloro-2,4-difluorobenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique fluorine and chlorine substituents enhance its reactivity, making it suitable for diverse synthetic pathways.

Key Reactions

- Grignard Reactions : The compound can be utilized in Grignard reactions to form alcohols or other functional groups. For instance, reacting with Grignard reagents followed by hydrolysis yields alcohol derivatives .

| Reaction Type | Reactants | Products | Yield |

|---|---|---|---|

| Grignard | This compound + RMgBr | Alcohol | Up to 85% |

Pharmaceutical Applications

The compound is a precursor for several pharmaceutical agents due to its ability to modify biological activity through fluorination.

Case Study: Ticagrelor Synthesis

Ticagrelor, an antiplatelet medication used to reduce the risk of heart attacks and strokes, involves intermediates derived from this compound. The synthesis process highlights the importance of this compound in creating effective drugs .

| Pharmaceutical Compound | Role of this compound |

|---|---|

| Ticagrelor | Intermediate in synthesis |

Agrochemical Applications

In agrochemicals, this compound is used to synthesize pesticides and herbicides that require specific halogenated structures for efficacy.

Example: Synthesis of Insecticides

The compound is involved in the production of insecticides where the fluorine atoms enhance the biological activity against pests. The synthesis of aroylureas from fluorinated benzaldehydes has been documented as a method for developing insecticidal compounds .

Dyes and Pigments

The compound also finds applications in the dye industry due to its ability to impart vivid colors and stability in various formulations.

Synthesis of Dyes

Fluorinated benzaldehydes are valuable in synthesizing dyes that require specific lightfastness and color properties. The incorporation of chlorinated and fluorinated groups enhances the performance characteristics of these dyes .

Mecanismo De Acción

The mechanism of action of 3-chloro-2,4-difluorobenzaldehyde is primarily related to its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the presence of chlorine and fluorine atoms enhances its electrophilicity, making it a valuable reagent in electrophilic aromatic substitution reactions .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4-fluorobenzaldehyde: Similar structure but with different substitution pattern.

2,4-Difluorobenzaldehyde: Lacks the chlorine atom.

3-Chloro-4-fluorobenzaldehyde: Different substitution pattern with chlorine and fluorine at different positions

Uniqueness

3-Chloro-2,4-difluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms in specific positions enhances its utility in selective synthetic transformations and makes it a valuable intermediate in various industrial applications .

Actividad Biológica

3-Chloro-2,4-difluorobenzaldehyde (CAS Number: 127675-46-1) is an organic compound characterized by a benzaldehyde functional group with chlorine and fluorine substituents. Its unique chemical structure imparts distinct biological activities, making it a valuable compound in medicinal chemistry and synthetic organic chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological applications, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHClFO, with a molar mass of 176.55 g/mol. The compound features:

- Chlorine atom at the 3-position.

- Fluorine atoms at the 2- and 4-positions.

These halogen substitutions enhance its reactivity and potential biological activity compared to non-halogenated benzaldehyde derivatives .

The biological activity of this compound can be attributed to its ability to interact with various biochemical targets through:

- Nucleophilic substitution reactions.

- Oxidation processes.

These interactions can lead to alterations in the structure and function of target biomolecules, which is essential in drug design and development .

Case Studies

-

Synthesis and Evaluation of Derivatives

A study synthesized various arylpyridines using benzaldehyde derivatives. The results indicated that modifications in the substituents significantly affected the biological activity at nicotinic acetylcholine receptors (nAChRs). Compounds with fluorine substitutions exhibited enhanced modulatory effects . This suggests that this compound could similarly influence receptor activity due to its halogen content. -

Structure-Activity Relationship (SAR)

In a comparative analysis of fluoroaryl compounds, it was found that the presence and position of fluorine atoms significantly impacted antibacterial activity. For example, a compound with a similar structure showed an MIC value of 16 µM against S. aureus, indicating the importance of fluorine in enhancing biological efficacy .

Comparative Analysis

To illustrate the unique properties of this compound, a comparison with structurally related compounds is provided below:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 3-Chloro-2-fluorobenzaldehyde | 85070-48-0 | Contains one fluorine atom instead of two. |

| 5-Chloro-2,4-difluorobenzaldehyde | 695187-29-2 | Chlorine atom located at the 5-position instead. |

| 3-Chloro-2,6-difluorobenzaldehyde | 190011-87-1 | Different positional isomer with varied reactivity. |

| 3-Fluoro-4-chlorobenzaldehyde | N/A | Contains a different arrangement of halogens. |

This table highlights how variations in halogen positioning can significantly impact chemical behavior and potential applications.

Propiedades

IUPAC Name |

3-chloro-2,4-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBQQCWWJXDNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395716 | |

| Record name | 3-Chloro-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127675-46-1 | |

| Record name | 3-Chloro-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.